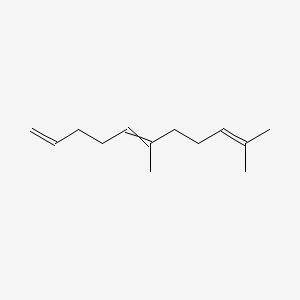

6,10-Dimethylundeca-1,5,9-triene

Description

Structure

3D Structure

Properties

CAS No. |

24238-82-2 |

|---|---|

Molecular Formula |

C13H22 |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

6,10-dimethylundeca-1,5,9-triene |

InChI |

InChI=1S/C13H22/c1-5-6-7-10-13(4)11-8-9-12(2)3/h5,9-10H,1,6-8,11H2,2-4H3 |

InChI Key |

VHIVJUNIYOCPSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC=C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,10 Dimethylundeca 1,5,9 Triene and Its Structural Analogs

Organometallic Reagent-Mediated Syntheses

Organometallic reagents have proven to be powerful tools in the construction of the carbon framework of 6,10-Dimethylundeca-1,5,9-triene and related terpenoids. These methods offer high efficiency and control over the formation of crucial carbon-carbon bonds.

Grignard-Based Approaches for Carbon-Carbon Bond Formation

Grignard reagents are a cornerstone in the synthesis of terpenes, facilitating the formation of carbon-carbon bonds with high yields. A common approach for synthesizing 6,10-Dimethylundeca-1,5,9-triene involves the reaction of a Grignard reagent with a suitable electrophile.

A documented synthesis of 6,10-dimethyl-1,5,9-undecatriene involves the preparation of allylmagnesium chloride, a Grignard reagent, from allyl chloride and magnesium turnings in ether. prepchem.com This reagent is then reacted with geranyl chloride. prepchem.com The reaction mixture is subsequently worked up to yield the crude triene. prepchem.com This method highlights a straightforward and effective way to construct the C11 backbone of the target molecule.

Recent advancements have also focused on the use of Grignard reagents for the synthesis of secondary and tertiary terpene alcohols, which can be precursors to compounds like 6,10-Dimethylundeca-1,5,9-triene. researchgate.netresearchgate.net Continuous flow reactor methods using allyl magnesium chloride have been developed to react with various aldehydes and ketones, offering a scalable and more environmentally friendly alternative to traditional batch processes. researchgate.netresearchgate.net These flow processes have demonstrated excellent product yields, ranging from 60-97%, and are reproducible on a gram scale. researchgate.netresearchgate.net

The table below summarizes a typical Grignard-based synthesis of 6,10-Dimethylundeca-1,5,9-triene.

| Reactants | Reagents | Solvent | Key Transformation | Product |

| Allyl chloride, Geranyl chloride | Magnesium, Iodine | Ether | Carbon-carbon bond formation | 6,10-Dimethylundeca-1,5,9-triene |

Coupling Reactions Utilizing Transition Metal Catalysis

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules like 6,10-Dimethylundeca-1,5,9-triene and its analogs. Catalysts based on nickel, cobalt, and other transition metals enable highly selective and efficient bond formations.

Nickel-catalyzed reactions have emerged as a valuable tool for the synthesis of 1,3-dienes, which are key structural motifs in many terpenoids. researchgate.netrsc.org Reductive vinylation of dienes is a particularly effective strategy. nih.gov This method involves the coupling of a diene with a vinyl electrophile, such as a vinyl triflate, in the presence of a nickel catalyst and a reducing agent. nih.govnih.gov

The choice of ligand is crucial for achieving high regioselectivity in these reactions. For instance, the use of phosphine-nitrile ligands with a Ni(0) catalyst has been shown to yield >20:1 regioselectivity in the 1,2-hydrovinylation of aliphatic 1,3-dienes. nih.gov This approach allows for the construction of complex polyene structures with good control over the geometry of the newly formed double bonds. nih.gov

Another significant nickel-catalyzed method is the Kumada cross-coupling reaction. This reaction has been successfully employed for the preparation of 2-substituted 1,3-dienes by coupling vinyl magnesium bromide with vinyl phosphates. researchgate.net This methodology is noted for its operational simplicity, mild reaction conditions, and scalability. researchgate.net

The following table outlines key aspects of nickel-catalyzed approaches.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Reductive Vinylation | Ni(0) with phosphine-nitrile ligand | Aliphatic 1,3-dienes, Vinyl triflates | High branch selectivity (>20:1), Retention of double bond geometry |

| Kumada Coupling | Ni(II) precatalysts | Vinyl magnesium bromide, Vinyl phosphates | Operational simplicity, Mild conditions, Scalable |

Cobalt-catalyzed reactions provide a complementary approach for the functionalization of dienes. Cobalt-catalyzed hydroboration of 1,3-dienes is a powerful method for introducing a boron functional group, which can then be further elaborated to introduce other functionalities. acs.orgrsc.org

The regioselectivity of cobalt-catalyzed hydroboration is highly dependent on the ligand used. rsc.org For example, using a PHOX ligand favors a 1,4-selective oxidative hydrogen migration pathway, while bidentate phosphine (B1218219) ligands like dppp (B1165662) and dppe can favor either 1,2- or 1,4-selective oxidative boryl migration pathways depending on their bite angle. rsc.org This tunability allows for precise control over the position of the newly introduced functional group.

Cobalt catalysts have also been employed in the hydroacylation of 1,3-dienes, providing access to unsaturated ketones which are valuable intermediates. acs.org The regioselectivity of this reaction is influenced by the nature of the aldehyde, with aromatic aldehydes typically undergoing 1,4-addition and aliphatic aldehydes favoring 1,2-hydroacylation. acs.org

The table below highlights key features of cobalt-catalyzed methodologies.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Hydroboration | Co(acac)₂, dppf | 1,3-Enynes, HBpin | High selectivity for 1,3-dienylboronate esters |

| Hydroboration | Cobalt with PHOX, dppp, or dppe ligands | 2-Substituted 1,3-dienes | Ligand-controlled regioselectivity (1,4- vs. 1,2-addition) |

| Hydroacylation | Co(I) catalysts | 1,3-Dienes, Aldehydes | Substrate-dependent regioselectivity for β,γ- or γ,δ-unsaturated ketones |

Beyond nickel and cobalt, other transition metals have been explored for the synthesis of terpenoid structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used in the synthesis of complex organic molecules, including those with diene and polyene motifs. mdpi.com These reactions offer excellent functional group tolerance and stereocontrol.

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are instrumental in olefin metathesis reactions, which can be used to form and rearrange carbon-carbon double bonds in the synthesis of cyclic and acyclic terpenes. mdpi.com Gold catalysts have also shown utility in the synthesis of sesquiterpenes through cyclization reactions. semanticscholar.org

The development of transition metal-catalyzed carbocyclization reactions provides a powerful means to construct complex cyclic scaffolds from acyclic precursors like 1,6-enynes, which share structural similarities with the precursors to 6,10-Dimethylundeca-1,5,9-triene. rsc.org

Biomimetic and Biocatalytic Synthetic Routes

Nature provides a highly efficient blueprint for the synthesis of complex terpenes through the action of enzymes called terpene synthases. researchgate.netacs.org These enzymes catalyze the cyclization of linear precursors, such as farnesyl diphosphate (B83284) (FDP), into a vast array of cyclic and acyclic terpenoids with remarkable stereocontrol. researchgate.netnih.gov

Biomimetic approaches seek to mimic these natural cyclization cascades in the laboratory. researchgate.netacs.org These strategies often involve the use of acid catalysts to initiate the cyclization of polyene substrates. While powerful, achieving the same level of selectivity as enzymatic reactions remains a significant challenge. researchgate.net

Enzymatic Cyclization Strategies (e.g., Squalene-Hopene Cyclase-Mediated Transformations)

Nature has perfected the art of polyene cyclization through enzymes known as terpene cyclases. These enzymes can transform linear polyene precursors into complex mono- and polycyclic structures with remarkable precision. A prime example is the squalene-hopene cyclase (SHC), which catalyzes one of the most complex single-step reactions in biochemistry. wikipedia.orgnih.gov SHC converts the acyclic C30 hydrocarbon squalene (B77637) into the pentacyclic triterpenes hopene and hopanol. wikipedia.org

The formation of the hopene skeleton involves the creation of five rings, nine chiral centers, and the formation or breaking of thirteen covalent bonds in a single, concerted process. wikipedia.orgnih.gov The enzyme achieves this feat by first binding the squalene substrate in a pre-folded, all-chair conformation within a hydrophobic active site cavity lined with aromatic residues. wikipedia.org The reaction is initiated by protonation of a terminal double bond, triggering a cascade of C-C bond formations. wikipedia.org

The catalytic prowess of SHC is not limited to its natural substrate. It can also process substrate analogs like (3S)-2,3-oxidosqualene. rsc.org Furthermore, site-directed mutagenesis of the active site residues can lead to the formation of novel triterpene skeletons. rsc.org For instance, mutations in specific locations can furnish new triterpenes featuring unique oxygen-bridged monocycles or novel pentacyclic systems. rsc.org This demonstrates the potential of using engineered cyclases to convert linear polyenes, including structural analogs of 6,10-Dimethylundeca-1,5,9-triene, into a diverse array of complex cyclic compounds that would be difficult to access through traditional chemical synthesis.

Chemoenzymatic Hybrid Syntheses

Chemoenzymatic synthesis leverages the best of both worlds: the flexibility of chemical synthesis to create unnatural precursors and the unparalleled selectivity of enzymes to perform complex transformations. This hybrid approach is particularly powerful for generating novel terpenoids. nih.govrsc.org The general strategy involves the chemical synthesis of modified farnesyl diphosphate (FDP) analogs, which are then used as substrates for terpene synthase enzymes. nih.govrsc.orgresearchgate.net

This modular approach provides access to a wide range of non-natural terpenoids. nih.govresearchgate.net For example, researchers have successfully synthesized FDP analogs and used them with germacrene A and D synthases to produce a library of novel germacrene analogs, which are valuable as semiochemicals. rsc.org The terpene synthases act as templates, guiding the cyclization of the unnatural substrates to yield new molecular skeletons. researchgate.netresearchgate.net This method circumvents the need to engineer entire metabolic pathways in living organisms. rsc.org

Significant progress has also been made in the initial step of preparing the diphosphate precursors. An efficient one-pot, two-enzyme method for the diphosphorylation of farnesol (B120207) and its analogs has been developed, showing high yields and versatility. cardiff.ac.uk This enzymatic phosphorylation is a significant improvement over traditional chemical methods, which often suffer from lower yields. cardiff.ac.uk

Table 1: Examples of Chemoenzymatic Synthesis of Terpene Analogs This table is interactive and allows for sorting and filtering of data.

| Precursor Analog | Enzyme(s) | Product | Reference |

|---|---|---|---|

| 14,15-dimethyl-FDP | Terpene Synthase | (S)-14,15-dimethylgermacrene D | nih.govresearchgate.net |

| 12-methyl-FDP | Terpene Synthase | (S)-12-methylgermacrene D | nih.govresearchgate.net |

| Modified FDPs | Germacrene A Synthase (GAS) | Germacrene A Analogs | rsc.org |

| Modified FDPs | Germacrene D Synthase (GDS) | Germacrene D Analogs | rsc.org |

Stereoselective Synthesis Approaches

Achieving precise control over the geometry of the double bonds (E/Z isomerism) is a central challenge in the synthesis of polyenes like 6,10-Dimethylundeca-1,5,9-triene. Polyenes containing one or more Z-configured double bonds are often thermodynamically less stable than their all-E counterparts and can be prone to isomerization. acs.org

Classical methods like the Wittig reaction remain a cornerstone for stereoselective alkene synthesis. By carefully choosing the type of ylide and reaction conditions, chemists can favor the formation of either the E or Z isomer. For instance, the stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid was achieved using a stereoselective Wittig reaction as a key step to establish one of the double bonds with specific geometry. nih.gov

More modern techniques, such as olefin metathesis, have also been adapted for this purpose. A particularly innovative strategy involves a tethered olefin metathesis reaction. acs.org This approach temporarily connects the reacting partners, which allows for high diastereoselectivity in the formation of Z,E-configured dienoates. acs.org This method, combined with other transformations like the Julia-Kocienski olefination, provides a powerful route to conjugated polyenes with a defined Z-configured double bond. acs.org The separation of E/Z isomers by chromatographic methods is also a viable, though sometimes challenging, strategy to obtain geometrically pure compounds. rsc.org

Introducing chirality into analogs of 6,10-Dimethylundeca-1,5,9-triene can be accomplished through several advanced methodologies. Chemoenzymatic approaches are inherently enantioselective, as the terpene synthase enzymes used are chiral catalysts. They process achiral diphosphate precursors into complex, enantiomerically pure cyclic or acyclic products. rsc.orgresearchgate.net

Beyond enzymatic methods, the broader field of asymmetric catalysis offers a vast array of tools. Transition metal-catalyzed reactions using chiral ligands are a dominant strategy for creating stereocenters with high enantioselectivity. nih.govacs.org For example, asymmetric hydrogenation of prochiral imines or alkenes using iridium or rhodium complexes with chiral phosphine ligands is a well-established method for producing chiral amines and other molecules. acs.org Similarly, palladium-catalyzed asymmetric cycloaddition reactions can construct highly substituted chiral allenes with excellent control of both point and axial chirality. bohrium.comresearchgate.net These methodologies, while not applied directly to the target molecule in the cited literature, represent the state-of-the-art in asymmetric synthesis and could readily be adapted to construct chiral analogs of acyclic trienes.

Olefin Metathesis in the Construction of Related Polyene Frameworks

Olefin metathesis has revolutionized the synthesis of complex molecules, including polyenes. wikipedia.org This reaction, which involves the redistribution of alkene fragments catalyzed by metal complexes, received the Nobel Prize in Chemistry in 2005. wikipedia.orgpressbooks.pub The development of well-defined, functional-group-tolerant catalysts, particularly those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), has made this reaction a staple in organic synthesis labs. wikipedia.orgorganic-chemistry.org

For polyene construction, several types of metathesis are employed. Cross-metathesis (CM) can join two different alkenes, while ring-closing metathesis (RCM) is used to form cyclic structures. organic-chemistry.org However, the application of metathesis to polyene synthesis is not without challenges, primarily related to chemoselectivity—that is, getting the catalyst to react with the desired double bond among several present in the molecule. acs.org

To address this, chemists have developed innovative strategies. One such approach involves the use of β-acyloxysulfones as "masked" alkenes. acs.org These groups can participate in a cross-metathesis reaction, and the resulting adduct can then be converted into a new double bond via reductive elimination. This allows for the construction of polyene subunits that are difficult to access with standard metathesis. acs.org As mentioned previously, tethered olefin metathesis is another powerful variant that enhances both reactivity and stereoselectivity, enabling the synthesis of dienes with specific Z/E configurations. acs.org These advanced metathesis techniques provide a versatile and powerful platform for assembling complex polyene frameworks.

Table 2: Common Olefin Metathesis Catalysts This table is interactive and allows for sorting and filtering of data.

| Catalyst Type | Metal Center | Key Features | Primary Applications | Reference |

|---|---|---|---|---|

| Grubbs Catalysts | Ruthenium (Ru) | High tolerance for various functional groups, stable and easy to handle. | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), Ring-Opening Metathesis Polymerization (ROMP). | wikipedia.orgorganic-chemistry.org |

| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | Highly active, useful for sterically demanding substrates. | Synthesis of trisubstituted alkenes, challenging metathesis reactions. | wikipedia.orgorganic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Second-generation catalysts with enhanced stability and activity. | General olefin metathesis with improved performance and catalyst recovery. | organic-chemistry.org |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Electrophilic Cyclization Cascades of Polyenes

Electrophilic cyclization of polyenes is a powerful strategy in organic synthesis for the construction of complex polycyclic frameworks from acyclic precursors. nih.gov These reactions are often initiated by a Brønsted or Lewis acid, which protonates or coordinates to one of the double bonds, generating a carbocationic intermediate that triggers a cascade of intramolecular cyclizations.

The electrophilic cyclization of a polyene like 6,10-Dimethylundeca-1,5,9-triene is proposed to proceed through a stepwise mechanism involving a series of carbocationic intermediates. The reaction is typically initiated by the protonation of the most nucleophilic double bond. In the case of 6,10-Dimethylundeca-1,5,9-triene, which has structural similarities to geraniol (B1671447) derivatives, the terminal double bond (C9-C10) is a likely site for initial electrophilic attack.

The generally accepted mechanism involves the formation of a transient carbocation, which is then trapped by another double bond within the same molecule in an intramolecular fashion. This process can continue in a cascade until a stable cyclic or polycyclic carbocation is formed, which is then quenched by a nucleophile or undergoes elimination to yield the final product.

Computational studies and experimental evidence from related polyene systems suggest that the cyclization can proceed through different transition states, most notably chair-like and boat-like conformations. researchgate.net The relative energies of these transition states determine the stereochemical outcome of the cyclization. For instance, acid-catalyzed cyclization of geranyl acetate, a related terpenoid, is proposed to proceed through both chair- and boat-like transition states, which are nearly isoenergetic under homogeneous conditions. researchgate.net

The characterization of the intermediates in these cascades is challenging due to their transient nature. However, their existence is inferred from the structures of the final products and through computational modeling. In some cases, spectroscopic techniques have been employed under specific conditions to observe related carbocationic species.

The regio- and stereoselectivity of electrophilic polyene cyclizations are influenced by several factors, including the substitution pattern of the polyene, the nature of the acid catalyst, the solvent, and the reaction temperature.

Regioselectivity: The initial site of electrophilic attack and the subsequent ring closures are governed by the relative stability of the resulting carbocationic intermediates (Markovnikov's rule) and the geometric constraints of the molecule. For acyclic trienes, the regioselectivity of the initial attack is often directed by the most electron-rich (most substituted) double bond. Subsequent cyclizations are then dictated by the proximity of the next double bond and the preference for forming five- or six-membered rings.

Stereochemical Control: The stereochemistry of the newly formed stereocenters is controlled by the conformation of the polyene chain during the cyclization cascade. As mentioned, the adoption of a pre-organized chair-like or boat-like transition state is crucial. researchgate.net For many biomimetic cyclizations, a chair-like transition state is favored, leading to a predictable trans-decalin system in bicyclizations. researchgate.net The stereochemical outcome can be highly dependent on the catalyst and reaction conditions. For example, the use of bulky Lewis or Brønsted acids can enforce a specific folding of the polyene chain, leading to high diastereoselectivity. nih.gov The stereochemistry of existing chiral centers within the polyene substrate can also direct the stereochemical course of the cyclization.

The table below summarizes the key factors influencing the regio- and stereochemistry of polyene cyclizations.

| Factor | Influence on Regioselectivity | Influence on Stereochemistry |

| Substrate Structure | Governs initial site of attack based on double bond nucleophilicity and directs ring size preference. | Pre-existing stereocenters can induce facial selectivity in subsequent cyclizations. |

| Catalyst | The nature and strength of the acid can influence which double bond is protonated. | Bulky catalysts can enforce specific substrate conformations, leading to high diastereoselectivity. |

| Solvent | Solvent polarity can affect the stability of carbocationic intermediates and transition states. chemtube3d.com | Can influence the preference for chair vs. boat transition states. researchgate.net |

| Temperature | Can affect the equilibrium between different cyclization pathways and product distributions. | Lower temperatures often favor the thermodynamically more stable product. |

While electrophilic polyene cyclizations are a powerful synthetic tool, they are not without limitations. The success of the reaction is highly dependent on the substrate structure.

Substrate Scope: The reaction generally works well for polyenes that can adopt a conformation conducive to cyclization. Substrates with appropriately positioned double bonds, often following the isoprene (B109036) pattern, are ideal candidates. nih.gov The reaction has been successfully applied to the synthesis of a wide range of terpene and steroid skeletons. The terminating group of the polyene also plays a crucial role, with nucleophilic groups such as alcohols or alkenes being common.

Reaction Limitations: A major limitation is the potential for undesired side reactions. The highly reactive carbocationic intermediates can undergo rearrangements, proton elimination from adjacent carbons to form undesired alkenes, or be trapped by external nucleophiles. nih.gov Substrates that are prone to forming less stable carbocations or that have strained transition states for cyclization may fail to react or give complex mixtures of products. Furthermore, achieving high enantioselectivity in these reactions can be challenging and often requires the use of sophisticated chiral catalysts. rsc.org Another limitation is the functional group tolerance; acid-sensitive groups may not be compatible with the reaction conditions. nih.gov

Catalytic Functionalization of Unsaturated Systems

Transition metal catalysis offers a complementary approach to functionalizing the double bonds of 6,10-Dimethylundeca-1,5,9-triene, often with higher selectivity and milder reaction conditions compared to electrophilic additions.

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double or triple bond. Transition metal catalysts are often employed to facilitate these transformations, providing access to a wide range of functionalized products.

While 6,10-Dimethylundeca-1,5,9-triene is a non-conjugated triene, the principles of hydroboration of its individual double bonds follow the well-established mechanisms for isolated alkenes. However, for the purpose of this analysis, we will discuss the hydroboration of conjugated dienes as a point of comparison and to highlight the regiochemical challenges.

The hydroboration of alkenes is a classic organic reaction that proceeds via a syn-addition of a boron-hydrogen bond across the double bond. masterorganicchemistry.comwikipedia.org The reaction is typically highly regioselective, with the boron atom adding to the less sterically hindered carbon atom of the double bond (anti-Markovnikov addition). libretexts.org Subsequent oxidation of the organoborane intermediate, usually with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. byjus.com

In the context of a non-conjugated triene like 6,10-Dimethylundeca-1,5,9-triene, hydroboration with a stoichiometric amount of a borane (B79455) reagent (e.g., BH₃·THF) would be expected to react with all three double bonds. Selective hydroboration of one double bond over the others would be challenging and would depend on the steric and electronic environment of each double bond.

Transition Metal-Catalyzed Hydroboration: The use of transition metal catalysts, such as those based on rhodium or iridium, can significantly influence the rate and selectivity of hydroboration reactions. bohrium.comillinois.edu Catalyzed hydroboration often proceeds under milder conditions and can exhibit different regioselectivity compared to the uncatalyzed reaction. wikipedia.orgnih.gov

The catalytic cycle for rhodium-catalyzed hydroboration is generally believed to involve the oxidative addition of the B-H bond of the borane reagent to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the organoborane product to regenerate the catalyst. wikipedia.org

The table below outlines the general characteristics of uncatalyzed versus transition metal-catalyzed hydroboration of alkenes.

| Feature | Uncatalyzed Hydroboration | Transition Metal-Catalyzed Hydroboration |

| Reagent | Typically BH₃·THF, 9-BBN, or disiamylborane | Catecholborane, pinacolborane with a metal catalyst (e.g., Rh, Ir) |

| Regioselectivity | Generally anti-Markovnikov | Can be catalyst-controlled, sometimes favoring the Markovnikov product |

| Stereoselectivity | Syn-addition | Generally syn-addition |

| Conditions | Often requires stoichiometric borane reagent | Catalytic amounts of metal complex, often milder conditions |

| Functional Group Tolerance | Good, but can be limited by highly acidic or basic groups | Can be broader, depending on the catalyst |

For a substrate like 6,10-Dimethylundeca-1,5,9-triene, achieving selective hydroboration of a single double bond would likely require the use of a sterically hindered borane reagent or a sophisticated catalyst system that can differentiate between the three electronically similar double bonds based on subtle steric differences.

Oxidative Transformations of Polyenes

The multiple double bonds in 6,10-Dimethylundeca-1,5,9-triene are susceptible to oxidative cleavage, a reaction that can be harnessed to produce smaller, functionalized molecules.

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves unsaturated carbon-carbon bonds, replacing them with carbonyl groups. wikipedia.org The reaction is applicable to both alkenes and alkynes. wikipedia.orgiitk.ac.in The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953. wikipedia.orgorganic-chemistry.org It involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.orgmsu.edu This intermediate then rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (also known as the Criegee intermediate) and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgorganic-chemistry.org These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org

The specific products of ozonolysis are determined by the subsequent workup conditions. A reductive workup preserves any aldehydes formed, while an oxidative workup converts them to carboxylic acids. masterorganicchemistry.com In the case of 6,10-Dimethylundeca-1,5,9-triene, ozonolysis would be expected to cleave all three double bonds, leading to a mixture of smaller carbonyl-containing fragments.

One of the key oxidation products resulting from the partial ozonolysis or other oxidative degradation of compounds with a similar structure to 6,10-Dimethylundeca-1,5,9-triene is geranyl acetone (B3395972). wikipedia.org Geranyl acetone, systematically named (5E)-6,10-Dimethylundeca-5,9-dien-2-one, is a monoterpene ketone. wikipedia.orgnih.gov It is a colorless to light yellow oily liquid with a floral, slightly green, magnolia-like aroma. chemicalbook.com

Properties of Geranyl Acetone:

| Property | Value |

| Molecular Formula | C₁₃H₂₂O nih.govscbt.com |

| Molar Mass | 194.31 g/mol wikipedia.orgnih.gov |

| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one nih.gov |

| CAS Number | 3796-70-1 nih.gov |

Geranyl acetone can be characterized using standard spectroscopic techniques. Predicted GC-MS data for its isomer, nerylacetone, is available, which would show a characteristic fragmentation pattern aiding in its identification. foodb.ca

Derivatization Reactions for Novel Analog Generation

The functional groups present in the oxidation products of 6,10-Dimethylundeca-1,5,9-triene, such as the ketone group in geranyl acetone, provide a handle for further chemical modifications to generate novel analogs with potentially interesting properties. Geranyl acetone itself is a valuable intermediate in the synthesis of other important terpenoids. wikipedia.orgchemicalbook.com

For example, geranyl acetone can be converted to the tertiary allylic alcohol nerolidol (B1678203) through a Grignard reaction with vinylmagnesium bromide. prepchem.com This reaction adds a vinyl group to the ketone carbonyl. Furthermore, geranyl acetone is a precursor for the synthesis of various isomers of farnesol (B120207), a 15-carbon sesquiterpene alcohol. acs.orgresearchgate.netwikipedia.org Different synthetic strategies, such as the Horner-Wadsworth-Emmons reaction and modified Wittig procedures, can be employed to control the stereochemistry of the newly formed double bond, allowing for the selective synthesis of (2Z)- or (2E)-farnesol isomers. acs.orgresearchgate.netsigmaaldrich.com These derivatization reactions highlight the potential to create a diverse library of new compounds from the fundamental scaffold provided by 6,10-Dimethylundeca-1,5,9-triene and its oxidation products. Research has also been conducted on synthesizing analogs of geranyl acetone and nerolidol to evaluate their olfactory and antimicrobial properties. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 6,10-dimethylundeca-1,5,9-triene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon framework and the spatial arrangement of atoms.

One-Dimensional (1D) NMR (¹H and ¹³C) for Carbon Skeleton and Proton Assignment

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 6,10-dimethylundeca-1,5,9-triene, one would expect characteristic signals in the olefinic region (δ 4.9-6.0 ppm) for the protons on the double bonds and in the aliphatic region (δ 1.6-2.2 ppm) for the allylic and methyl protons.

The ¹³C NMR spectrum , typically run with proton decoupling, shows a single peak for each unique carbon atom. youtube.com This technique is essential for confirming the total number of carbons in the molecule. The chemical shift values indicate the type of carbon (alkane, alkene, etc.). youtube.comyoutube.com For 6,10-dimethylundeca-1,5,9-triene, with its 13 carbon atoms, the spectrum would show distinct signals for the methyl, methylene (B1212753), and methine carbons, with the sp²-hybridized carbons of the three double bonds appearing significantly downfield (δ 110-150 ppm) compared to the sp³-hybridized carbons. youtube.comyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,10-Dimethylundeca-1,5,9-triene (Note: These are predicted values based on standard chemical shift ranges and the molecular structure. Actual experimental values may vary.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~4.9-5.1 (dd), ~5.7-5.9 (m) | ~114-116 |

| 2 | ~4.9-5.1 (dd) | ~137-139 |

| 3 | ~2.8 (t) | ~35-37 |

| 4 | ~2.0 (q) | ~26-28 |

| 5 | ~5.1 (t) | ~123-125 |

| 6 | - | ~135-137 |

| 7 | ~2.0 (t) | ~39-41 |

| 8 | ~2.1 (q) | ~25-27 |

| 9 | ~5.1 (t) | ~124-126 |

| 10 | - | ~131-133 |

| 11 | ~1.7 (s) | ~25-26 |

| 12 (C6-Me) | ~1.6 (s) | ~16-17 |

| 13 (C10-Me) | ~1.6 (s) | ~17-18 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out the proton-proton connectivity within the molecule's spin systems. For 6,10-dimethylundeca-1,5,9-triene, COSY would show correlations between the protons at C1/C2, C3/C4, C4/C5, C7/C8, and C8/C9, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-4 bonds) between protons and carbons. It is key to connecting the different spin systems identified by COSY and placing quaternary carbons (like C6 and C10) and methyl groups. For example, the protons of the methyl group at C6 (H-12) would show HMBC correlations to C5, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary method for determining the stereochemistry of the double bonds (E/Z configuration). For the C5-C6 double bond, a NOESY correlation between the proton at C5 (H-5) and the methyl protons at C12 would suggest a (Z)-configuration, while a correlation to the methylene protons at C7 (H-7) would indicate an (E)-configuration.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 6,10-dimethylundeca-1,5,9-triene (C₁₃H₂₂), the calculated exact mass is 178.17215 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other isobaric compounds.

In addition to the molecular ion peak [M]⁺, mass spectrometry provides information on the structure through analysis of its fragmentation patterns. As a hydrocarbon, 6,10-dimethylundeca-1,5,9-triene would be expected to undergo fragmentation primarily through allylic cleavage, which is energetically favorable. Key predicted fragments would include:

Loss of a methyl group (•CH₃) leading to a fragment at m/z 163.

Loss of an allyl group (•C₃H₅) from the C1-C3 terminus, resulting in a fragment at m/z 137.

Cleavage at the C4-C5 allylic position, yielding characteristic terpene fragments.

Cleavage at the C7-C8 allylic position.

Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis

Coupling chromatographic separation with mass spectrometric detection is a powerful strategy for analyzing individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography is the method of choice for separating volatile and thermally stable compounds like terpene hydrocarbons. nih.govrestek.com 6,10-Dimethylundeca-1,5,9-triene, being a volatile C13 hydrocarbon, is ideally suited for GC-MS analysis. sigmaaldrich.comshimadzu.com In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification, often by comparison to spectral libraries like the NIST database. nist.govnist.gov This technique is essential for verifying the purity of a synthesized sample or for identifying the compound in natural extracts like essential oils. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogs

Liquid chromatography is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a pure hydrocarbon like 6,10-dimethylundeca-1,5,9-triene, GC-MS is generally preferred. However, LC-MS becomes indispensable for the analysis of its non-volatile analogs or derivatives, such as hydroxylated or glycosylated forms that might be found in biological systems. While standard LC-MS ionization techniques (like electrospray ionization) are inefficient for nonpolar hydrocarbons, methods like Atmospheric Pressure Chemical Ionization (APCI) can be successfully used to analyze terpenes and other volatile compounds via LC-MS, providing a viable alternative for complex matrixes. thermofisher.comnih.govphenomenex.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy provides complementary information by analyzing the light scattered from a sample.

For a molecule such as 6,10-Dimethylundeca-1,5,9-triene, one would expect to observe characteristic vibrational bands corresponding to its alkene and aliphatic functionalities. However, a detailed search of the available scientific literature and spectral databases did not yield any published experimental or computationally predicted IR or Raman spectra specifically for 6,10-Dimethylundeca-1,5,9-triene.

To illustrate the expected regions of interest for such an analysis, a general table of characteristic IR absorption frequencies for the functional groups present in the molecule is provided below. It is crucial to note that this table represents generalized values and the actual peak positions for 6,10-Dimethylundeca-1,5,9-triene could be influenced by the specific molecular environment and isomeric form.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C (alkene) | Stretching | 1680-1640 |

| =C-H (alkene) | Stretching | 3100-3010 |

| =C-H (alkene) | Bending (out-of-plane) | 1000-650 |

| C-H (alkane) | Stretching | 2960-2850 |

| C-H (alkane) | Bending | 1470-1350 |

Without experimental data, a definitive functional group analysis for 6,10-Dimethylundeca-1,5,9-triene remains speculative. Future research involving the synthesis and subsequent spectroscopic characterization of this compound would be necessary to fill this knowledge gap.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration Determination

The presence of stereogenic centers in a molecule, such as the C6 position in certain isomers of 6,10-Dimethylundeca-1,5,9-triene, gives rise to chirality. Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of such chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a sample of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions of temperature, wavelength, and solvent.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting ECD spectrum provides detailed information about the electronic transitions within the molecule and its three-dimensional structure. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned.

Despite the potential for chirality in 6,10-Dimethylundeca-1,5,9-triene, a thorough review of the scientific literature and chemical databases reveals no published data on its optical rotation or electronic circular dichroism. Consequently, the absolute configuration of any chiral isomers of this compound has not been experimentally determined or reported. The determination of these chiroptical properties would require the isolation of individual enantiomers and subsequent analysis using polarimetry and ECD spectroscopy.

Biosynthetic Pathways and Ecological Context of 6,10 Dimethylundeca 1,5,9 Triene

Elucidation of Isoprenoid Biosynthesis Pathways Leading to 6,10-Dimethylundeca-1,5,9-triene

The biosynthesis of terpenoids, a vast class of natural products, is a fundamental process in many organisms. Although the precise pathway for 6,10-Dimethylundeca-1,5,9-triene has not been fully elucidated, its formation can be inferred from the established principles of isoprenoid biosynthesis.

All terpenoids, including 6,10-Dimethylundeca-1,5,9-triene, are derived from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgneliti.com Organisms utilize two primary pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgnih.gov

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol of plants and fungi, this pathway begins with the condensation of three acetyl-CoA molecules to form the C6 intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then converted to mevalonate, which, after a series of phosphorylation and decarboxylation steps, yields IPP. frontiersin.org

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Located in the plastids of plants and many bacteria, this pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. neliti.com It provides the IPP and DMAPP required for the synthesis of monoterpenes, diterpenes, and carotenoids within the plastids.

These C5 precursors, IPP and DMAPP, are then assembled by prenyltransferase enzymes into larger prenyl diphosphate molecules of varying chain lengths, such as the C10 geranyl diphosphate (GPP), the C15 farnesyl diphosphate (FPP), and the C20 geranylgeranyl diphosphate (GGPP).

The structure of 6,10-Dimethylundeca-1,5,9-triene is that of an irregular C13 hydrocarbon. This suggests its biosynthesis may deviate from the standard head-to-tail condensation of IPP units. One plausible hypothesis involves the combination of a C10 geranyl unit with a C3 allyl unit, a reaction mirrored in its chemical synthesis where geranyl chloride is reacted with allylmagnesium chloride. prepchem.com Alternatively, its formation could be related to the pathways of other irregular terpenoids. For instance, some plants produce irregular monoterpenes from lavandulyl diphosphate (LPP), which is formed via a non-canonical head-to-middle condensation of two DMAPP molecules. nih.govresearchgate.net

The final, defining step in the biosynthesis of a specific terpenoid is catalyzed by a class of enzymes known as terpene synthases (TPS). neliti.com These enzymes take the prenyl diphosphate precursors (like GPP or FPP) and, through a series of complex carbocation-driven cyclizations and rearrangements, generate the vast diversity of terpene skeletons.

While the specific terpene synthase responsible for producing 6,10-Dimethylundeca-1,5,9-triene has not yet been identified, research into relevant organisms offers clues. Genomic studies of various Ganoderma species, fungi known for producing a rich array of terpenes, have revealed large sets of genes involved in terpene metabolism. mdpi.com For example, the genome of Ganoderma tsugae contains numerous gene families associated with terpene synthesis. nih.gov Likewise, studies on other fungi, such as Flammulina filiformis, have successfully correlated the expression of specific terpene synthase genes with the production of volatile terpenoids like linalool (B1675412) and eucalyptol. nih.gov It is highly probable that a unique, uncharacterized terpene synthase within a producing organism is responsible for the final synthesis of 6,10-Dimethylundeca-1,5,9-triene. Identifying this enzyme would require functional characterization of candidate TPS genes from an organism confirmed to produce the compound.

Natural Occurrence and Distribution in Biological Systems

The genus Ganoderma is a prolific source of bioactive terpenoids. However, detailed analysis of the volatile organic compounds (VOCs) from the fruiting bodies of Ganoderma pfeifferi has not identified 6,10-Dimethylundeca-1,5,9-triene. nih.govresearchgate.net The volatile oil of this mushroom is dominated by other compounds, primarily C8 aliphatic molecules.

A study using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) identified four major volatile constituents, which accounted for over 90% of the total oil. nih.gov The findings are summarized in the table below.

| Compound Name | Chemical Class | Relative Percentage of Total Oil (%) | Reference |

|---|---|---|---|

| 1-Octen-3-ol | Unsaturated Aliphatic Alcohol | 73.6 | nih.gov |

| 1-Octen-3-ol acetate | Unsaturated Aliphatic Ester | 12.4 | nih.gov |

| Phenylacetaldehyde | Aromatic Aldehyde | 3.0 | nih.gov |

| 6-Camphenol | Oxygenated Monoterpene | 1.5 | nih.gov |

While G. pfeifferi is known to produce various terpenoids, the target compound 6,10-Dimethylundeca-1,5,9-triene is absent from the documented volatile profile. nih.govresearchgate.net

The floating-leaf pondweed, Potamogeton natans L., is an aquatic plant known to produce a complex mixture of low molecular weight volatile organic compounds. semanticscholar.org Detailed GC-MS studies of its essential oil have led to the identification of 128 different VOCs. savvysciencepublisher.com

The metabolome is diverse, containing compounds from several chemical classes. However, comprehensive analyses of the essential oil of P. natans have not specifically listed 6,10-Dimethylundeca-1,5,9-triene as a constituent. semanticscholar.orgsavvysciencepublisher.com The identified compounds are broadly categorized as shown in the table below.

| Chemical Class | Notable Examples | Reference |

|---|---|---|

| Esters | Various fatty acid esters | semanticscholar.orgsavvysciencepublisher.com |

| Alcohols | Diterpene alcohols (e.g., Manool) | semanticscholar.orgsavvysciencepublisher.com |

| Hydrocarbons | Alkanes, Alkenes | semanticscholar.orgsavvysciencepublisher.com |

| Ketones | Various aliphatic and cyclic ketones | semanticscholar.orgsavvysciencepublisher.com |

| Aldehydes | Various aliphatic aldehydes | semanticscholar.orgsavvysciencepublisher.com |

Although a wide array of terpenoids and other volatiles are produced by P. natans, the presence of 6,10-Dimethylundeca-1,5,9-triene remains unconfirmed in the existing literature.

Microorganisms, including bacteria and fungi, release a wide range of microbial volatile organic compounds (mVOCs) that act as signaling molecules in their environment. nih.gov These low molecular weight compounds can mediate both intra-kingdom (microbe-microbe) and inter-kingdom (microbe-plant, microbe-insect) interactions. nih.gov

While 6,10-Dimethylundeca-1,5,9-triene is not yet cataloged as a known mVOC, the structurally related C13 ketone, geranylacetone (B162166) (6,10-Dimethylundeca-5,9-dien-2-one), is recognized as an mVOC produced by various bacterial species, including Bacillus and Streptomyces. charite.de This suggests that similar C13 irregular terpenoids could also function as mVOCs.

The interactions mediated by mVOCs can be complex. For example, mVOCs produced by various microbes, when co-cultured with the medicinal mushroom Ganoderma lucidum (a relative of G. pfeifferi), were found to inhibit its hyphal growth while simultaneously promoting the production of its key secondary metabolites, ganoderic acids. nih.gov This indicates that volatile compounds in a shared environment can significantly alter fungal metabolism and development. Given this context, if 6,10-Dimethylundeca-1,5,9-triene were produced as an mVOC, it could play a role in shaping microbial communities or influencing the physiology of neighboring organisms.

Role as Biosynthetic Intermediates and Related Biologically Active Compounds

While direct evidence for the specific roles of 6,10-dimethylundeca-1,5,9-triene is limited, its structural characteristics suggest potential involvement as an intermediate in the biosynthesis of more complex molecules and a possible relationship with compounds active in quorum sensing.

Precursor to Diterpenoids and Triterpenoids

The biosynthesis of terpenoids is a modular process, building upon five-carbon isoprene (B109036) units. libretexts.org Monoterpenoids (C10), sesquiterpenoids (C15), diterpenoids (C20), and triterpenoids (C30) are all derived from the sequential addition of these isoprene building blocks. libretexts.org The primary pathways for the synthesis of the initial isoprene units—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—are the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. nih.gov

Triterpenoids (C30) are synthesized via the MVA pathway, which is located in the cytoplasm and endoplasmic reticulum. nih.gov This pathway begins with the condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, to form the C30 precursor squalene (B77637). nih.gov Squalene is then cyclized to produce the vast array of triterpenoid (B12794562) skeletons. nih.govresearchgate.netrsc.org Diterpenoids (C20), on the other hand, are typically synthesized via the MEP pathway in plastids, starting from geranylgeranyl pyrophosphate (GGPP), a C20 precursor. acs.org

Given that 6,10-dimethylundeca-1,5,9-triene is a C13 compound, it does not fit neatly into the canonical pathway as a direct precursor to the C20 diterpenoids or C30 triterpenoids. Its formation would likely involve a non-standard modification of a common terpenoid intermediate. One possibility is the degradation of a larger terpenoid, although this is less common for the formation of biosynthetic intermediates. A more plausible route could involve the modification of a C15 precursor like farnesyl pyrophosphate.

| Terpenoid Class | Carbon Atoms | Key Precursor | Biosynthetic Pathway |

| Monoterpenoids | C10 | Geranyl Pyrophosphate (GPP) | MEP Pathway |

| Sesquiterpenoids | C15 | Farnesyl Pyrophosphate (FPP) | MVA Pathway |

| Diterpenoids | C20 | Geranylgeranyl Pyrophosphate (GGPP) | MEP Pathway |

| Triterpenoids | C30 | Squalene (from FPP) | MVA Pathway |

Connection to Quorum Sensing Molecules and Analog Activity (e.g., Farnesol (B120207) Analogs)

Quorum sensing is a system of cell-to-cell communication that allows bacteria and some fungi to coordinate gene expression based on population density. nih.govasm.orgplos.orgmdpi.com This process relies on the production and detection of signaling molecules known as autoinducers. asm.org In many gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as key autoinducers. mdpi.com

A well-studied example of a terpenoid-based quorum sensing molecule is farnesol. Farnesol is a C15 sesquiterpenoid alcohol structurally related to farnesyl pyrophosphate. While not a direct structural analog of the C13 compound 6,10-dimethylundeca-1,5,9-triene, the study of farnesol and its analogs provides a framework for understanding how similar acyclic terpenoids might interact with biological signaling systems. The activity of farnesol analogs in quorum sensing systems is highly dependent on their specific chemical structure, including chain length and the position of double bonds.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Strategic Building Block in the Total Synthesis of Complex Natural Products

The inherent reactivity of the olefinic bonds within 6,10-dimethylundeca-1,5,9-triene and structurally related acyclic sesquiterpenes makes them valuable precursors in the synthesis of more complex natural products. These acyclic precursors can be strategically cyclized and functionalized to construct a variety of carbocyclic and heterocyclic scaffolds found in bioactive molecules.

While specific total syntheses commencing directly from 6,10-dimethylundeca-1,5,9-triene are not extensively documented in readily available literature, the principles of terpene chemistry allow for its consideration as a logical starting point for various sesquiterpenoids. The reaction mechanisms for sesquiterpene production often begin with an acyclic precursor like farnesyl diphosphate (B83284), which undergoes cyclizations and rearrangements to form a diverse array of cyclic structures. researchgate.net For instance, the furanosesquiterpene dendrolasin (B1239636), a natural product found in the ant Lasius fuliginosus, possesses a carbon skeleton that could conceptually be derived from an acyclic precursor like 6,10-dimethylundeca-1,5,9-triene through strategic bond formations. acs.orgnih.gov Total syntheses of dendrolasin have been achieved, demonstrating the viability of constructing such furan-containing sesquiterpenes. acs.org

Similarly, the guaianolide mokko lactone, a sesquiterpene lactone isolated from Saussurea lappa, features a complex bicyclic core that can be envisioned as originating from an acyclic terpene through a series of intramolecular cyclizations. acs.orgresearchgate.nettubitak.gov.tr The total synthesis of mokko lactone has been accomplished, showcasing the intricate chemical transformations required to build such polycyclic systems. acs.org The general strategies employed in these syntheses often involve the controlled manipulation of double bonds within acyclic or monocyclic precursors to achieve the desired stereochemistry and ring systems.

The biomimetic synthesis approach further underscores the potential of acyclic sesquiterpenes. This strategy seeks to mimic the proposed biosynthetic pathways of natural products in the laboratory. For example, the synthesis of various sesquiterpene alkaloids has been achieved through divergent polyene cyclization reactions, starting from precursors assembled from smaller terpene-derived fragments. acs.org This highlights the power of utilizing the inherent reactivity of polyene chains to construct complex molecular architectures in an efficient and often stereoselective manner.

Table 1: Examples of Complex Natural Products with Structural Similarities to Acyclic Sesquiterpene Precursors

| Natural Product | Structural Class | Key Synthetic Strategy |

| Dendrolasin | Furanosesquiterpene | Construction of the furan (B31954) ring and side chain from acyclic precursors. |

| Mokko Lactone | Guaianolide Sesquiterpene Lactone | Intramolecular cyclization strategies to form the bicyclic lactone core. |

| Tonantzitlolone | Diterpene | Macrocyclization via ring-closing metathesis of a polyene chain. nih.gov |

Development of Functional Materials and Polymers from Polyene Scaffolds

The presence of multiple double bonds in 6,10-dimethylundeca-1,5,9-triene makes it an attractive monomer for polymerization and the development of functional materials. Terpenes, as a class of renewable bio-based feedstocks, are gaining increasing attention for the synthesis of sustainable polymers. acs.org These terpene-based polymers can offer unique properties and functionalities derived from their inherent chemical structures.

While the direct polymerization of 6,10-dimethylundeca-1,5,9-triene is not widely reported, research into the polymerization of other terpenes provides a strong indication of its potential. For instance, terpenes like limonene (B3431351) and myrcene (B1677589) have been successfully used to synthesize a variety of polymers, including polycarbonates, polyesters, and hierarchically porous materials known as polyHIPEs (high internal phase emulsion polymers). acs.orgacs.orggoogle.ht These materials can exhibit high surface areas and tailored pore structures, making them suitable for applications in separation, catalysis, and as scaffolds for tissue engineering. acs.orggoogle.ht

Furthermore, the double bonds in the polyene scaffold of 6,10-dimethylundeca-1,5,9-triene can be chemically modified to introduce various functional groups. This functionalization can be performed either before or after polymerization, leading to materials with specific properties such as hydrophilicity, reactivity for further chemical transformations, or the ability to coordinate with metal ions. For example, the epoxidation of terpene-derived polymers can introduce reactive epoxy groups that can be further modified to create multi-functional materials for applications such as advanced composites and coatings.

Table 2: Potential Polymer Architectures from Terpene-Based Polyenes

| Polymer Type | Monomer Example(s) | Potential Applications |

| Polycarbonates | Limonene oxide | Sustainable plastics |

| Polyesters | Terpene-derived diols | Biodegradable materials |

| PolyHIPEs | Myrcene, Limonene | Separation media, Scaffolds |

| Functionalized Polymers | Epoxidized polyterpenes | Coatings, Adhesives, Composites |

Catalyst Development and Ligand Design Utilizing Polyene Architectures

The unique electronic and steric properties of polyenes, including 6,10-dimethylundeca-1,5,9-triene, make them intriguing candidates for the design of ligands in organometallic catalysis. The π-systems of the double bonds can coordinate to transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes.

The field of asymmetric catalysis, which aims to produce a single enantiomer of a chiral product, heavily relies on the design of chiral ligands. nih.govnih.govnih.gov While specific applications of 6,10-dimethylundeca-1,5,9-triene as a ligand are not prominent in the literature, its acyclic and flexible nature, combined with the potential for introducing chirality, suggests its utility in this area. For instance, the development of chiral P,N (phosphorus-nitrogen) ligands has been a significant area of research in asymmetric catalysis, leading to highly efficient catalysts for a variety of transformations. nih.gov The polyene backbone of 6,10-dimethylundeca-1,5,9-triene could serve as a scaffold for the strategic placement of coordinating heteroatoms, such as phosphorus and nitrogen, to create novel ligand architectures.

Moreover, the principles of ligand design in catalysis often involve tuning the steric and electronic environment around the metal center to control the outcome of a reaction. The multiple double bonds of a polyene ligand could offer unique coordination modes and electronic effects that are not readily accessible with more common ligand types. The use of polyene-containing ligands in transition metal catalysis, particularly with palladium, has been explored for cross-coupling reactions, which are fundamental transformations in organic synthesis. acs.org The ability of the polyene to stabilize different oxidation states of the metal and to influence the geometry of the catalytic intermediates could lead to the development of novel and highly efficient catalytic systems.

Table 3: Concepts in Polyene-Based Ligand Design

| Catalytic Application | Ligand Design Principle | Potential Advantage |

| Asymmetric Hydrogenation | Chiral polyene scaffold with coordinating groups | Enantioselective control |

| Cross-Coupling Reactions | Polyene coordination to stabilize catalytic cycle | Enhanced activity and stability |

| Polymerization | Polyene ligand to control polymer microstructure | Tailored polymer properties |

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches to Polyene Synthesis

The chemical industry's shift towards more environmentally friendly practices is a major driver of innovation in polyene synthesis. bath.ac.ukfq-unam.org The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are being actively applied to the production of terpenes and related compounds. fq-unam.orgresearchgate.net

Historically, the synthesis of polyenes often involved methods with significant drawbacks, such as the use of hazardous reagents and the generation of substantial waste. nih.gov For instance, a known synthesis of 6,10-dimethylundeca-1,5,9-triene involves the use of magnesium turnings and ether, followed by acidification and neutralization steps, which can be resource-intensive and generate byproducts. prepchem.com

Current and future research is focused on developing more sustainable alternatives. This includes the use of renewable feedstocks, such as those derived from biomass, and the development of catalytic processes that are more atom-economical. bath.ac.ukemerald.comkit.edu The use of bio-based solvents and solvent-free reaction conditions are also key areas of exploration. researchgate.netacs.orgresearchgate.net For example, researchers are investigating the use of terpene-based molecules, derived from sources like citrus and pine oils, as building blocks for polymers, which could offer a renewable alternative to petroleum-based plastics. bath.ac.ukemerald.com The development of methods like mechanochemistry, which uses mechanical force to drive reactions, offers a promising solvent-free approach to polymer synthesis. researchgate.net

Key Sustainable Synthesis Strategies:

| Strategy | Description | Potential Benefits |

| Renewable Feedstocks | Utilizing biomass, such as plant sugars and cellulose (B213188) waste, as starting materials. bath.ac.uk | Reduces reliance on fossil fuels and promotes a circular economy. |

| Catalytic Methods | Employing catalysts to facilitate reactions with higher efficiency and selectivity. kit.edu | Lowers energy consumption and minimizes byproduct formation. |

| Green Solvents | Using environmentally benign solvents, including bio-solvents derived from natural products. researchgate.netacs.org | Reduces toxicity and environmental pollution. |

| Solvent-Free Synthesis | Conducting reactions without the use of solvents, often through techniques like mechanochemistry. researchgate.net | Eliminates solvent-related waste and simplifies purification. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. kit.edu | Minimizes waste generation at the molecular level. |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and optimization of chemical reactions, including those for synthesizing polyenes like 6,10-dimethylundeca-1,5,9-triene. ijsetpub.comhilarispublisher.com Machine learning (ML) algorithms are proving to be powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even discovering entirely new synthetic pathways. biorxiv.orgbiorxiv.orgnih.gov

Applications of AI and Machine Learning in Polyene Synthesis:

| Application | Description | Impact |

| Reaction Prediction | Algorithms predict the products and yields of unknown reactions. ijsetpub.com | Accelerates the discovery of new synthetic routes. |

| Retrosynthesis Planning | AI tools suggest synthetic pathways by working backward from the target molecule. ijsetpub.comiscientific.org | Streamlines the design of complex syntheses. |

| Reaction Optimization | Machine learning models identify the optimal conditions to maximize reaction efficiency. hilarispublisher.comextractionmagazine.com | Improves yields, reduces costs, and minimizes waste. |

| Enzyme Function Prediction | Predicting the products of terpene synthase enzymes from their genetic code. biorxiv.orgbiorxiv.orglcms.cz | Enables the discovery of new biocatalysts for terpene production. |

| High-Throughput Screening | AI-powered analysis of large datasets from high-throughput experiments. nih.gov | Rapidly identifies promising reaction conditions and catalysts. |

Advanced Computational Modeling for Mechanistic Understanding and Predictive Chemistry

Computational chemistry is becoming an indispensable tool for gaining deep insights into the mechanisms of chemical reactions and for predicting the properties and reactivity of molecules. ucdavis.edu For polyenes, computational modeling can elucidate the complex reaction pathways involved in their synthesis and biological activity.

Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations allow researchers to model the intricate dance of atoms and electrons during a chemical transformation. arxiv.org This can help in understanding the stereochemistry of reactions, a crucial aspect in the synthesis of specific isomers of polyenes, which can have vastly different biological effects. khanacademy.orgyoutube.comlibretexts.orgnih.gov

In the context of terpene biosynthesis, computational methods are used to predict the structure of terpene synthase enzymes and to simulate how substrates bind within their active sites. ucdavis.edunih.gov This knowledge is vital for engineering these enzymes to produce novel terpene structures that may not be found in nature. ucdavis.edu The integration of computational modeling with experimental data provides a powerful synergistic approach to understanding and manipulating chemical systems. nih.gov The development of generative AI models is further pushing the boundaries of what is possible in computational chemistry, with the potential to predict emergent chemical phenomena. arxiv.org

Exploration of Uncharted Biological Roles and Novel Biosynthetic Pathways

While many terpenes are known for their roles as flavor and fragrance compounds, the full spectrum of their biological activities is still largely unexplored. The isomers of 6,10-dimethylundeca-1,5,9-triene, such as homofarnesene, are known to play roles in insect communication and plant defense. However, there is a vast potential for discovering new biological functions for this and other polyenes.

Research into the biosynthesis of polyenes is uncovering novel enzymatic pathways and the genes that encode them. nih.govelsevierpure.comdrugtargetreview.com The universal precursors for all terpenes are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathways. nih.govnih.govcam.ac.uk Understanding how these basic building blocks are assembled and modified by a vast array of enzymes is key to unlocking the full diversity of terpene structures and functions. nih.govnih.govnih.gov

Modern genomic and metabolomic approaches are enabling scientists to identify new biosynthetic gene clusters in various organisms, from plants to fungi. drugtargetreview.comnih.gov These discoveries open up exciting possibilities for producing novel polyene structures with potentially valuable therapeutic or industrial applications. nih.govelsevierpure.comnih.gov The study of isomerism is critical in this context, as different isomers of a molecule can have profoundly different biological activities. nih.govsolubilityofthings.com For example, the various isomers of 6,10-dimethylundecatriene, such as (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one and 6,10-dimethylundeca-1,5,9-trien-4-ol, will likely exhibit distinct biological roles. researchgate.netnih.govnist.gov The exploration of these uncharted territories in polyene biology and biosynthesis holds the promise of significant scientific breakthroughs and new applications for these fascinating molecules.

Q & A

Q. What are the primary synthetic routes for 6,10-Dimethylundeca-1,5,9-triene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A common synthesis involves palladium-catalyzed cyclotrimerization of acetylene derivatives in the absence of phosphine ligands, as phosphines can alter reaction pathways . Alternatively, acetyl ester formation using acetic anhydride with precursors like 1,5,9-trimethylcyclododeca-1,5,9-triene has been reported . Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalyst loading (1–5 mol%). Yield optimization requires monitoring reaction kinetics via GC-MS to prevent oligomerization byproducts .

Q. How can researchers characterize the structural and spectral properties of 6,10-Dimethylundeca-1,5,9-triene?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to identify methyl groups at positions 6 and 10 and olefinic protons) and FT-IR (C=C stretching at ~1650 cm⁻¹). Mass spectrometry (EI-MS) with m/z 178.31 (M⁺) confirms molecular weight . For stereochemical analysis, compare experimental NMR data with computational models (DFT or QSPR) to resolve ambiguities in double-bond configurations .

Q. What are the stability considerations for storing 6,10-Dimethylundeca-1,5,9-triene, and how can degradation be minimized?

- Methodological Answer : The compound is sensitive to light and oxygen due to conjugated triene structure. Store in amber vials under inert gas (Ar) at –20°C. Degradation products (e.g., peroxides) can be monitored via HPLC with UV detection (λ = 220–250 nm). Adding stabilizers like BHT (0.01% w/w) is recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereoisomer identification of 6,10-Dimethylundeca-1,5,9-triene?

- Methodological Answer : Conflicting NMR data for stereoisomers (e.g., cis vs. trans configurations) can be addressed by integrating density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and coupling constants. Compare computed values with experimental spectra to assign configurations . For dynamic systems, molecular dynamics simulations (MD) can model isomerization pathways under thermal stress .

Q. What experimental designs are effective for studying the compound’s role in metal-organic conductor systems?

- Methodological Answer : Incorporate the triene into n-doped metal macrocyclic complexes (e.g., Ni-based systems) to study conductivity. Electrochemical impedance spectroscopy (EIS) and four-probe resistivity measurements (2×10⁻³ S cm⁻¹ range) are critical. Ensure doping homogeneity via elemental analysis (EDS) and XPS . Compare results with structurally analogous cyclododecatriene-metal complexes to assess electronic effects .

Q. How can researchers address discrepancies in reported boiling points and solubility data for this compound?

- Methodological Answer : Boiling point variations (e.g., 237–240°C) may arise from impurities or isomer mixtures. Use fractional distillation with a high-efficiency column (≥20 theoretical plates) and validate purity via GC-FID (>99%). For solubility, employ the shake-flask method in water-alcohol systems, followed by UV-Vis quantification. Cross-reference with QSPR models to predict logP values (experimental logP = 4.01) .

Q. What strategies optimize the compound’s use in natural product synthesis, such as terpene derivatives?

- Methodological Answer : The triene backbone is a precursor for geranylacetone derivatives. Functionalize via epoxidation (mCPBA) or hydroboration-oxidation, followed by regioselective reduction (e.g., Pd/C-H₂). Monitor reaction selectivity using TLC (silica, hexane:EtOAc 9:1) and characterize intermediates via HRMS. Compare yields with alternative routes (e.g., enzymatic catalysis) .

Data Analysis and Contradiction Resolution

Q. How should researchers validate conflicting spectral data from different databases (e.g., NIST vs. PubChem)?

- Methodological Answer : Cross-validate using multi-laboratory reproducibility studies . For example, if NIST reports a distinct IR peak absent in PubChem, replicate experiments under standardized conditions (ASTM E1252). Use principal component analysis (PCA) to identify outlier datasets and reconcile discrepancies via collaborative inter-lab studies .

Q. What statistical methods are appropriate for analyzing environmental degradation kinetics of this compound?

- Methodological Answer : Apply pseudo-first-order kinetics to photodegradation data (UV exposure, λ = 254 nm). Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to calculate rate constants. For multivariate analysis (e.g., pH/temperature effects), employ ANOVA with Tukey’s HSD post-hoc testing. Report confidence intervals (95%) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.